molecular formula C16H11BrFN3O2S B11366730 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11366730
M. Wt: 408.2 g/mol
InChI Key: QUYPCYYQPLPPJK-UHFFFAOYSA-N
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Description

N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide (CAS: 898611-72-8 ) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-bromophenyl group at position 3 and an acetamide side chain modified by a 4-fluorophenoxy moiety. Its molecular formula is C₁₅H₁₁BrFN₃O₂S, with a molecular weight of 396.23 g/mol.

Properties

Molecular Formula

C16H11BrFN3O2S

Molecular Weight

408.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H11BrFN3O2S/c17-11-3-1-10(2-4-11)15-20-16(24-21-15)19-14(22)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,20,21,22)

InChI Key

QUYPCYYQPLPPJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)F)Br

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea derivatives undergo cyclization in the presence of α-haloketones or nitriles to form 1,2,4-thiadiazoles. For example, 4-bromophenylthiourea can react with chloroacetonitrile in a polar aprotic solvent (e.g., dimethylformamide) under reflux to yield 3-(4-bromophenyl)-5-amino-1,2,4-thiadiazole. This method leverages the Hurd-Mori reaction mechanism, where the thiourea’s sulfur atom nucleophilically attacks the electrophilic carbon of the α-haloketone, followed by dehydrohalogenation.

Key Reaction Conditions

  • Solvent: DMF or acetonitrile

  • Temperature: 80–100°C

  • Catalyst: Triethylamine (for acid scavenging)

  • Yield: ~60–70% (based on analogous syntheses)

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from 4-bromobenzaldehyde and thiosemicarbazide can undergo oxidative cyclization using iodine or sulfur monochloride. This route preferentially forms 1,2,4-thiadiazoles in acidic media. For instance, treatment of N-(4-bromobenzoyl)thiosemicarbazide with iodine in ethanol produces the 5-amino-3-(4-bromophenyl)-1,2,4-thiadiazole intermediate.

Optimization Insights

  • Oxidizing Agent: Iodine (1.2 equiv)

  • Reaction Time: 6–8 hours

  • Workup: Filtration and recrystallization from ethanol

Purification and Characterization

Crystallization

Crude product is dissolved in hot ethanol and cooled to induce crystallization. This step removes unreacted starting materials and byproducts.

Chromatographic Techniques

Flash chromatography (hexane:ethyl acetate, 3:1) resolves impurities, particularly regioisomers formed during thiadiazole synthesis.

Spectroscopic Validation

  • ¹H NMR: Key signals include the acetamide NH (δ 10.2–10.5 ppm), aromatic protons from the 4-bromophenyl (δ 7.4–7.6 ppm) and 4-fluorophenoxy groups (δ 6.8–7.1 ppm).

  • MS (ESI): Molecular ion peak at m/z 434 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Acid Chloride AcylationHigh efficiency, short reaction timeRequires handling corrosive reagents75–85%
Coupling Reagent MethodMild conditions, no acid chloridesLonger reaction time, higher cost70–80%
Thiourea CyclizationScalable, minimal byproductsRequires toxic α-haloketones60–70%

Industrial-Scale Considerations

Patent literature emphasizes the use of aprotic aromatic solvents (e.g., toluene) for large-scale reactions due to their low polarity and ease of phase separation. For instance, a two-phase system (toluene/aqueous NaOH) facilitates efficient mixing and minimizes side reactions during amidation. Post-reaction acidification of the organic phase precipitates the product, which is isolated via filtration .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety undergoes palladium-catalyzed cross-coupling reactions , enabling aryl-aryl bond formation. For example:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives.
    Example :

    N-[3-(4-BrC₆H₄)-thiadiazol-5-yl]acetamide+PhB(OH)₂Pd(PPh₃)₄N-[3-(4-PhC₆H₄)-thiadiazol-5-yl]acetamide+HBr\text{N-[3-(4-BrC₆H₄)-thiadiazol-5-yl]acetamide} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{N-[3-(4-PhC₆H₄)-thiadiazol-5-yl]acetamide} + \text{HBr}

    This reaction retains the thiadiazole core while introducing lipophilic aryl groups, enhancing bioavailability .

Amide Hydrolysis and Functionalization

The acetamide group undergoes acid- or base-catalyzed hydrolysis :

  • Acidic Hydrolysis : Concentrated HCl under reflux converts the amide to a carboxylic acid:

    RCONH2HCl, ΔRCOOH+NH4+Cl\text{RCONH}_2 \xrightarrow{\text{HCl, Δ}} \text{RCOOH} + \text{NH}_4^+ \text{Cl}^-
  • Basic Hydrolysis : NaOH in ethanol/water yields the carboxylate salt, which can be protonated to the free acid.

Reduction of the amide with LiAlH₄ produces a primary amine:

RCONH2LiAlH₄RCH2NH2\text{RCONH}_2 \xrightarrow{\text{LiAlH₄}} \text{RCH}_2\text{NH}_2

This transformation is critical for generating amine intermediates for further derivatization.

Ether Cleavage at the 4-Fluorophenoxy Group

The 4-fluorophenoxy side chain undergoes acidic cleavage with HI or HBr:

R-O-C₆H₄FHI, ΔR-I+HO-C₆H₄F\text{R-O-C₆H₄F} \xrightarrow{\text{HI, Δ}} \text{R-I} + \text{HO-C₆H₄F}

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by iodide. The fluorophenol byproduct and alkyl iodide intermediate enable further functionalization .

Oxidation

The sulfur atom in the thiadiazole ring oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:

Thiadiazole-SH2O2Thiadiazole-SOH2O2Thiadiazole-SO2\text{Thiadiazole-S} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiadiazole-SO} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiadiazole-SO}_2

Sulfone derivatives exhibit enhanced metabolic stability in biological systems.

Electrophilic Substitution

The electron-deficient thiadiazole ring undergoes nitration or halogenation at the 4-position under strongly acidic conditions:

ThiadiazoleHNO3/H2SO4Thiadiazole-NO2\text{Thiadiazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Thiadiazole-NO}_2

This modification alters electronic properties and binding affinity to biological targets .

Side-Chain Alkylation/Acylation

The acetamide’s methylene group participates in alkylation with alkyl halides or acylation with acid chlorides:

  • Alkylation :

    R-CH2-CONH2+R’-XBaseR-CH2-CO-NH-R’\text{R-CH}_2\text{-CONH}_2 + \text{R'-X} \xrightarrow{\text{Base}} \text{R-CH}_2\text{-CO-NH-R'}
  • Acylation :

    R-CH2-CONH2+R”COClEt3NR-CH2-CO-NH-CO-R”\text{R-CH}_2\text{-CONH}_2 + \text{R''COCl} \xrightarrow{\text{Et}_3\text{N}} \text{R-CH}_2\text{-CO-NH-CO-R''}

    These reactions diversify the compound’s pharmacophore for structure-activity relationship (SAR) studies .

Biological Activity Modulation via Structural Modifications

Research on analogous thiadiazoles highlights how specific reactions enhance bioactivity:

Reaction Type Biological Impact Reference
Bromine substitutionImproves lipophilicity and target binding (e.g., kinase inhibition)
Amide → Amine reductionIncreases membrane permeability and CNS activity
Thiadiazole sulfonationEnhances metabolic stability and half-life in vivo

Key Research Findings

  • Anticancer Potential : Analogous bromophenyl-thiadiazoles show IC₅₀ values of 2–10 μM against MCF-7 and HepG2 cell lines via kinase inhibition .

  • Anticonvulsant Activity : Thiadiazole-acetamide derivatives exhibit 64–100% protection in rodent seizure models at 30–300 mg/kg doses .

  • Synthetic Efficiency : Microwave-assisted reactions improve yields (>80%) compared to conventional methods .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. For instance:

  • In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species .
  • The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways.

Anticancer Potential

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide has been evaluated for its anticancer properties:

  • Cell Line Studies : Compounds derived from this structure showed notable cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) .
  • Mechanism of Action : The anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of thiadiazole derivatives:

  • Molecular docking studies suggest that these compounds may act as inhibitors of key inflammatory enzymes such as lipoxygenase .
  • In vivo models have shown reduced inflammation markers upon treatment with these compounds.

Case Studies

StudyFindingsReference
Synthesis and Antimicrobial EvaluationDemonstrated effective inhibition against multiple pathogens; identified structure-activity relationships.
Anticancer Activity in MCF7 CellsShowed significant growth inhibition with IC50 values indicating potent activity.
Molecular Docking for Anti-inflammatory ActivitySuggested binding affinity to lipoxygenase, indicating potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous molecules, focusing on substitutions, heterocyclic cores, and functional groups.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS Number) Core Structure Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
Target Compound : N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide (898611-72-8) 1,2,4-Thiadiazole 4-Bromophenyl, 4-fluorophenoxy-acetamide C₁₅H₁₁BrFN₃O₂S 396.23
2-[[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole 4-Bromophenyl, pyridinyl, trifluoromethylphenyl C₂₂H₁₆BrF₃N₆OS 549.36
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 1,2,4-Triazole 4-Bromophenyl, 3-pyridinyl, fluoro-methylphenyl C₂₂H₁₈BrFN₆OS 537.43
2-((4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(2,4-dimethylphenyl)acetamide 1,2,4-Triazole Benzyl, bromophenoxymethyl, dimethylphenyl C₂₇H₂₆BrN₅O₂S 580.50
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide (575459-52-8) 1,2,4-Triazole Amino, 2-fluorophenyl, bromo-methylphenyl C₁₇H₁₅BrFN₅OS 452.30
2-(2-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(3-cyanophenyl)acetamide (1428358-75-1) 1,2,4-Oxadiazole 4-Bromophenyl, pyrrole, cyanophenyl C₂₁H₁₄BrN₅O₂ 448.27

Key Observations:

Heterocyclic Core Variations: The target compound’s 1,2,4-thiadiazole core (sulfur and nitrogen atoms) contrasts with 1,2,4-triazole (three nitrogen atoms) in and 1,2,4-oxadiazole (oxygen and nitrogen) in . These cores influence electronic properties and binding affinity.

Substituent Effects: Bromophenyl Groups: Present in all compounds, contributing hydrophobicity and steric bulk. Fluorinated Groups: The target’s 4-fluorophenoxy group enhances metabolic stability compared to analogs with fluorophenyl (e.g., ) or trifluoromethyl () substituents. Heteroaromatic Modifications: Pyridinyl () and cyanophenyl () groups introduce hydrogen-bonding or π-stacking capabilities.

The thiadiazole core in the target compound may offer unique selectivity in kinase inhibition .

Physicochemical Properties: The target compound’s molecular weight (396.23 g/mol) is lower than triazole analogs (e.g., 580.50 g/mol in ), suggesting better bioavailability.

Research Findings and Structural Insights

  • Synthetic Accessibility : Thiadiazole derivatives like the target compound are typically synthesized via cyclization of thiosemicarbazides or oxidative methods, as inferred from crystallographic studies using SHELX software .
  • Crystallographic Data : Related fluorophenyl-thiadiazole analogs (e.g., ) exhibit planar heterocyclic cores, favoring π-π interactions in protein binding pockets.
  • Drug Screening Potential: Compounds with bromophenyl and acetamide motifs are candidates for high-throughput screening via microculture tetrazolium assays , though specific data for the target compound are unavailable.

Biological Activity

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

  • Molecular Formula : C16H12BrN3O2S
  • Molecular Weight : 390.26 g/mol
  • LogP : 4.7713
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 1
  • Polar Surface Area : 51.203 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form the thiadiazole intermediate. This intermediate is then reacted with 4-fluorophenylacetic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the final product.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action are believed to involve:

  • Disruption of bacterial lipid biosynthesis.
  • Interference with cellular functions through various pathways.

A study highlighted that derivatives similar to this compound showed promising activity against several microbial strains, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound against various cancer cell lines. Notably, it has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. The results indicated that compounds with a similar thiadiazole structure exhibited significant cytotoxicity against cancer cells, suggesting that this compound could be a candidate for further development in cancer therapy .

Other Biological Activities

The compound also displays other biological activities:

  • Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties.
  • Antifungal Activity : Similar compounds have shown effectiveness against fungal infections.
  • Acetylcholinesterase Inhibition : Some derivatives demonstrate potential in treating neurological disorders by inhibiting acetylcholinesterase .

Case Studies and Research Findings

A selection of studies provides insight into the biological activities of thiadiazole derivatives:

StudyFindings
Compounds showed significant antimicrobial activity against various strains.
In vitro tests indicated strong anticancer activity against MCF7 cells.
Highlighted the herbicidal potential of similar thiadiazole derivatives.

Q & A

Q. What is the recommended synthetic route for N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:

Formation of the thiadiazole core : Reacting 4-bromophenylthiourea with bromine in acetic acid to yield 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine .

Acetylation : Introducing the 2-(4-fluorophenoxy)acetamide moiety via nucleophilic substitution or coupling reactions, using reagents like chloroacetyl chloride and 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Optimization Strategies :

  • Catalyst : Use triethylamine to enhance reaction efficiency.
  • Temperature : Maintain 80–100°C for 6–8 hours to ensure complete substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity.
Step Reagents/Conditions Yield Key Parameters
Thiadiazole formationBromine, acetic acid, 60°C~70%Excess bromine ensures complete cyclization
AcetylationChloroacetyl chloride, 4-fluorophenol, K₂CO₃, DMF, 80°C~65%Base concentration critical for nucleophilic attack

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. Monoclinic systems (space group Cc) with unit cell parameters a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, β = 91.523° are typical for similar thiadiazole derivatives .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows peaks for aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2 ppm) .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and IC₅₀ calculations .
  • Controls : Include positive controls (e.g., doxorubicin for cancer assays) and solvent-only negative controls.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with target enzymes?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2) or thymidylate synthase.
  • Parameters : Grid boxes centered on active sites (e.g., COX-2 PDB ID 5KIR), with Lamarckian genetic algorithms for conformational sampling .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics (MD) simulations (NAMD/GROMACS) .

Q. Example Results :

Target Binding Energy (kcal/mol) Key Residues
COX-2-8.2Arg120, Tyr355
EGFR Kinase-7.8Met793, Thr854

Q. How to address discrepancies in reported biological activity across different studies?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities >5% can skew bioactivity results .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
  • Data Normalization : Express activity as % inhibition relative to positive controls to minimize inter-lab variability .

Q. What strategies are effective for modifying the thiadiazole core to enhance pharmacological properties?

Methodological Answer:

  • Substituent Addition : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of thiadiazole to improve metabolic stability .
  • Heterocycle Fusion : Attach pyridine or triazole rings to enhance target affinity. For example, replacing bromophenyl with pyridinyl increases solubility .

Q. Example Modifications :

Derivative Modification Effect
Pyridinyl-thiadiazoleReplace Br with pyridine+20% solubility
Nitro-thiadiazoleAdd NO₂ at C5+15% metabolic stability

Q. How to use vibrational spectroscopy and DFT calculations to study its electronic structure?

Methodological Answer:

  • DFT Workflow : Optimize geometry at B3LYP/6-311G(d,p) level (Gaussian 09). Calculate vibrational frequencies and compare with experimental FT-IR/Raman spectra .
  • HOMO-LUMO Analysis : Identify electron-rich regions (HOMO localized on thiadiazole) and electrophilic sites (LUMO on acetamide) to predict reactivity .

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